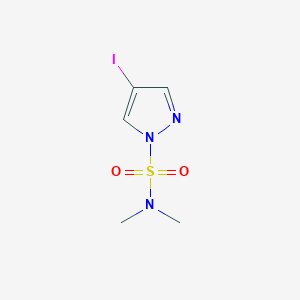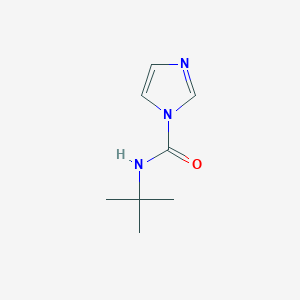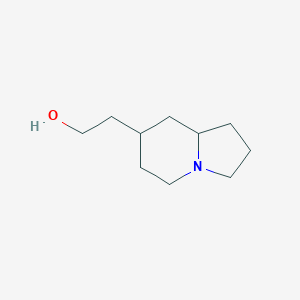
2-Methanesulfonyloxy-2-(4-chlorophenyl)acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, a methylsulfonyloxy group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate typically involves the esterification of 2-(4-chlorophenyl)-2-methylsulfonyloxyacetic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of agrochemicals or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenyl)-2-methylsulfonyloxyacetate
- Methyl 2-(4-fluorophenyl)-2-methylsulfonyloxyacetate
- Methyl 2-(4-methylphenyl)-2-methylsulfonyloxyacetate
Uniqueness
Methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and physical properties This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, such as bromine, fluorine, or methyl groups
Properties
Molecular Formula |
C10H11ClO5S |
|---|---|
Molecular Weight |
278.71 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate |
InChI |
InChI=1S/C10H11ClO5S/c1-15-10(12)9(16-17(2,13)14)7-3-5-8(11)6-4-7/h3-6,9H,1-2H3 |
InChI Key |
AILSCAKMHDEMKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)
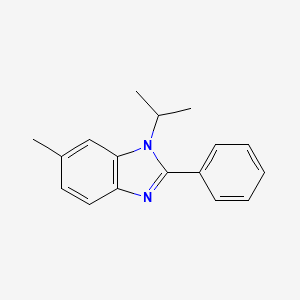



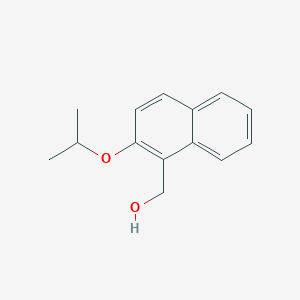
![2-[(6-Aminoindazol-1-yl)amino]ethanol](/img/structure/B13882831.png)

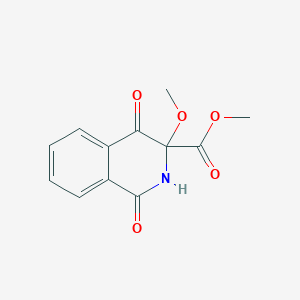
![3-(4-bromophenyl)-7-Oxa-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B13882848.png)
